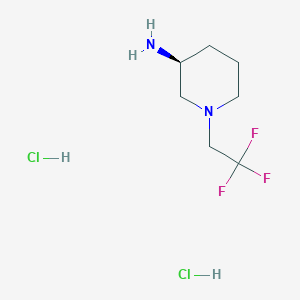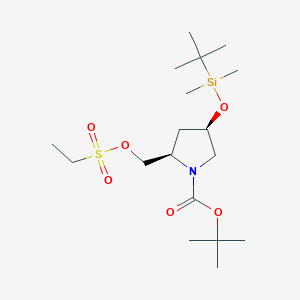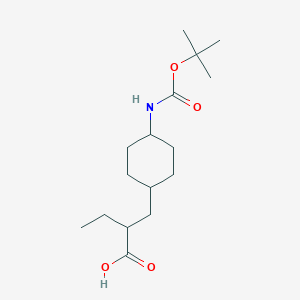
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride: is a fluorinated organic compound. It is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and an amine group. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride: is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target molecules, facilitating binding and activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(2,2,2-trifluoroethyl)piperidine: Lacks the amine group, resulting in different reactivity and applications.
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness
- The presence of both the trifluoroethyl group and the amine group in (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride makes it a versatile compound with unique reactivity and a wide range of applications in scientific research.
Properties
Molecular Formula |
C7H15Cl2F3N2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-2-6(11)4-12;;/h6H,1-5,11H2;2*1H/t6-;;/m0../s1 |
InChI Key |
ZMQUQDOVDIFMFH-ILKKLZGPSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC(F)(F)F)N.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Methoxy-phenyl)-3-oxo-3-phenyl-propyl]-malononitrile](/img/structure/B12995094.png)



![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)

![4-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B12995127.png)

![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)
![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine](/img/structure/B12995172.png)

